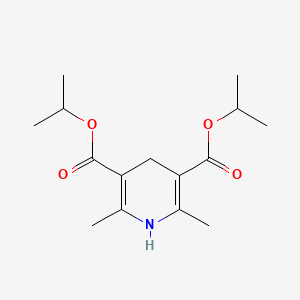
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by its molecular structure, which includes a dihydropyridine ring with two methyl groups at positions 2 and 6, and diisopropyl ester groups at positions 3 and 5.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method involves the condensation of an aldehyde (such as formaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt. The reaction is usually carried out in an acidic medium and involves heating the reaction mixture to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions at the diisopropyl ester groups can lead to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various esters or amides.
Scientific Research Applications
Chemistry: In chemistry, Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its biological activity, including its potential use as a vasodilator. It can interact with calcium channels in cell membranes, leading to relaxation of smooth muscle cells and dilation of blood vessels.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to treat conditions such as hypertension and angina pectoris due to their calcium channel-blocking properties.
Industry: In the materials science industry, the compound is used in the development of new materials with specific properties, such as improved thermal stability and electrical conductivity.
Mechanism of Action
The mechanism by which Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exerts its effects involves the inhibition of calcium channels. By blocking these channels, the compound prevents the influx of calcium ions into cells, leading to relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other calcium channel blockers used in the treatment of cardiovascular diseases.
Molecular Targets and Pathways:
Calcium Channels: The primary molecular target is the L-type calcium channels found in the smooth muscle cells of blood vessels.
Pathways: The inhibition of calcium influx affects the signaling pathways involved in muscle contraction and vascular tone regulation.
Comparison with Similar Compounds
Nimodipine: A well-known calcium channel blocker used in the treatment of cerebrovascular disorders.
Amlodipine: Another calcium channel blocker used for managing hypertension and angina.
Felodipine: Used for treating high blood pressure and angina.
Uniqueness: Diisopropyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique in its specific structural features, such as the presence of diisopropyl ester groups, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds.
Properties
CAS No. |
57582-47-5 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
dipropan-2-yl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-8(2)19-14(17)12-7-13(11(6)16-10(12)5)15(18)20-9(3)4/h8-9,16H,7H2,1-6H3 |
InChI Key |
WUNGINVLOUBEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















